molecular formula C15H20ClN3O B033190 Paclobutrazol CAS No. 76738-62-0

Paclobutrazol

Cat. No.: B033190
CAS No.: 76738-62-0
M. Wt: 293.79 g/mol
InChI Key: RMOGWMIKYWRTKW-LSLKUGRBSA-N
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Description

(2S)-1-(4-Chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-3-pentanol is a member of amphetamines.

Mechanism of Action

Paclobutrazol, also known as “this compound 10 microg/mL in Isooctane”, is a member of the triazole family and is known for its growth-regulating properties .

Target of Action

This compound primarily targets plant hormones, specifically gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) . These hormones play a crucial role in plant growth and development.

Mode of Action

This compound interacts with its targets by altering the levels of these hormones. It inhibits the synthesis of gibberellins and increases the level of cytokinins . This results in a reduction in stem elongation, leading to stouter stems and increased root growth .

Biochemical Pathways

This compound affects the isoprenoid pathway, a crucial pathway in plants that produces a variety of compounds, including plant hormones . When the synthesis of gibberellins is inhibited by this compound, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

It is known that this compound is more effective when applied to the growing media, as this method provides a longer absorption time and greater absorption of the active ingredient than foliar spray .

Result of Action

The action of this compound leads to a variety of molecular and cellular effects. It reduces plant height to prevent lodging, increases the number and weight of fruits per tree, and improves fruit quality . It also reduces evapotranspiration and decreases plant moisture stress by enhancing the relative water content of the leaf area . Additionally, this compound develops resistance in plants against biotic and abiotic stresses .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound has been used to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity . It acts as a stress protectant by maintaining relative water content, membrane stability index, photosynthetic activity, and photosynthetic pigments .

Biochemical Analysis

Biochemical Properties

Paclobutrazol interacts with several enzymes, proteins, and other biomolecules. It affects the isoprenoid pathway and alters the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting hormonal balance, leading to increased yield, enhanced crop tolerance against abiotic stress, and improved physiological traits of crops . It also suppresses elongation growth in plants by interfering with cell division and enlargement processes .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits gibberellin biosynthesis, which leads to a reduction in stem elongation . It also increases the level of cytokinins, which are important for cell division and differentiation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is known that this compound is more effective when applied to the growing media, providing longer absorption time and more absorption of the active ingredient than foliar spray .

Metabolic Pathways

This compound is involved in several metabolic pathways. It affects the isoprenoid pathway and alters the levels of plant hormones . When gibberellin synthesis is inhibited, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Transport and Distribution

It is known that this compound is more effective when applied to the growing media, suggesting that it may be absorbed and distributed throughout the plant via the root system .

Subcellular Localization

Given its role in inhibiting gibberellin synthesis and affecting the isoprenoid pathway, it is likely that it interacts with these pathways at the cellular level .

Properties

CAS No.

76738-62-0

Molecular Formula

C15H20ClN3O

Molecular Weight

293.79 g/mol

IUPAC Name

(2S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol

InChI

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14?/m0/s1

InChI Key

RMOGWMIKYWRTKW-LSLKUGRBSA-N

SMILES

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O

Isomeric SMILES

CC(C)(C)C([C@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O

Canonical SMILES

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O

Key on ui other cas no.

76738-62-0
66346-05-2

Pictograms

Flammable; Irritant; Health Hazard; Environmental Hazard

Synonyms

1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
paclobutrazol
paclobutrazol, (R*,S*)-(+-)-isomer
paclobutrazol, (R*,S*)-isomer
paclobutrazol, (R-(R*,R*))-isomer
paclobutrazol, (R-(R*,S*))-isomer
paclobutrazol, (S-(R*,R*))-isomer
paclobutrazol, (S-(R*,S*))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Paclobutrazol in plants?

A1: this compound acts as a plant growth retardant by inhibiting gibberellin biosynthesis. [, , , , , , ] Gibberellins are plant hormones that play a crucial role in stem elongation, seed germination, and other developmental processes.

Q2: What are the downstream effects of this compound-mediated gibberellin inhibition?

A2: By inhibiting gibberellin biosynthesis, this compound leads to a range of effects on plant growth and development, including:

  • Reduced stem elongation: This results in shorter, more compact plants, often desirable for ornamental purposes or to improve lodging resistance in crops. [, , , , , , , , , , ]
  • Increased root growth: this compound can promote root development, potentially improving nutrient and water uptake. [, , , ]
  • Enhanced flowering and fruiting: In some species, this compound can stimulate flowering, increase fruit set, and improve fruit quality. [, , , , , , , , , , ]
  • Increased stress tolerance: this compound can enhance plant tolerance to abiotic stresses, such as drought and salinity. [, , , ]

Q3: How does this compound affect nutrient distribution within the plant?

A3: Studies show that this compound can influence nutrient partitioning, leading to increased nutrient accumulation in roots and reduced nutrient levels in the shoots. [] This shift in nutrient distribution might contribute to enhanced root growth and improved stress tolerance.

Q4: Are there any differences in the effects of this compound depending on the application method?

A4: Yes, research suggests that the application method of this compound can influence its efficacy and impact on plant growth. Soil drench, foliar spray, and seed treatments have been investigated, each with varying degrees of effectiveness depending on the plant species and desired outcome. [, , , , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C15H20ClN3O and a molecular weight of 293.79 g/mol.

Q6: How does the presence of organic matter in the soil affect the efficacy of this compound?

A6: Organic matter in the soil can influence the movement and uptake of this compound, potentially affecting its efficacy. [, ] Studies suggest that higher organic matter content might reduce the availability of this compound for plant uptake.

Q7: Does this compound degrade in the environment, and if so, how?

A7: Research indicates that this compound can persist in soil for extended periods. [] Microbial degradation is considered a primary pathway for its breakdown in the environment.

Q8: Is there any research exploring the structure-activity relationship of this compound and its analogs?

A8: While the provided papers do not delve into specific SAR studies for this compound, it is worth noting that structural modifications to the parent molecule can significantly influence its activity, potency, and selectivity.

Q9: Are there any known toxicological concerns associated with this compound?

A9: While generally considered safe when used according to recommended guidelines, it is crucial to note that this compound, like any chemical, has the potential for toxicological effects. Further research and monitoring are essential to fully understand its long-term impact on human health and the environment.

Q10: Are there alternative plant growth regulators with similar effects to this compound?

A10: Yes, several other plant growth regulators share similar modes of action or elicit comparable effects to this compound. Some notable examples include:

  • Uniconazole: Like this compound, Uniconazole inhibits gibberellin biosynthesis, leading to reduced plant height and other growth modifications. [, , ]

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